molecular formula C15H11BrN2O B7785732 4-bromo-2-(3-phenyl-1H-pyrazol-5-yl)phenol

4-bromo-2-(3-phenyl-1H-pyrazol-5-yl)phenol

Cat. No.: B7785732
M. Wt: 315.16 g/mol
InChI Key: FGHRPNUFUMDZNL-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-phenyl-1H-pyrazol-5-yl)phenol is an organic compound that belongs to the class of phenols and pyrazoles This compound is characterized by the presence of a bromine atom at the fourth position of the phenol ring and a phenyl-substituted pyrazole ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(3-phenyl-1H-pyrazol-5-yl)phenol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound. For instance, phenylhydrazine can react with acetylacetone under acidic or basic conditions to form 3-phenyl-1H-pyrazole.

    Bromination: The bromination of 2-(3-phenyl-1H-pyrazol-5-yl)phenol can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-phenyl-1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones or reduction to form corresponding alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethylformamide.

Major Products

    Substitution Products: Compounds with various functional groups replacing the bromine atom.

    Oxidation Products: Quinones or other oxidized derivatives.

    Coupling Products: Biaryl or other coupled products with extended conjugation.

Scientific Research Applications

4-Bromo-2-(3-phenyl-1H-pyrazol-5-yl)phenol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and cancer pathways.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 4-bromo-2-(3-phenyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating their activity and downstream signaling pathways.

    Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis, making it relevant in cancer research and treatment.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(1H-pyrazol-3-yl)phenol: Similar structure but lacks the phenyl group on the pyrazole ring.

    2-(3-Phenyl-1H-pyrazol-5-yl)phenol: Similar structure but lacks the bromine atom.

    4-Chloro-2-(3-phenyl-1H-pyrazol-5-yl)phenol: Similar structure with chlorine instead of bromine.

Uniqueness

4-Bromo-2-(3-phenyl-1H-pyrazol-5-yl)phenol is unique due to the combination of the bromine atom and the phenyl-substituted pyrazole ring. This unique structure imparts distinct electronic and steric properties, making it valuable in various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

4-bromo-2-(3-phenyl-1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-11-6-7-15(19)12(8-11)14-9-13(17-18-14)10-4-2-1-3-5-10/h1-9,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHRPNUFUMDZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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